Technical Deep Dive: 5-Iodotubercidin (5-IT) as a Potent Adenosine Kinase Inhibitor
Technical Deep Dive: 5-Iodotubercidin (5-IT) as a Potent Adenosine Kinase Inhibitor
This guide serves as an advanced technical resource for researchers investigating adenosine kinase (ADK) inhibition.[1]
Editorial Note on Nomenclature & Specificity: The prompt specifies 5-Iodo-2'-deoxytubercidin . It is critical to distinguish between two closely related analogs to ensure experimental success:
-
5-Iodotubercidin (5-IT, NSC 113939): The ribose-containing nucleoside.[1] This is the potent adenosine kinase inhibitor (IC₅₀ ~26 nM) widely cited in literature.[1]
-
5-Iodo-2'-deoxytubercidin: The deoxyribose analog.[1] This compound is primarily a substrate for DNA polymerases and is used for DNA labeling or as an antiviral (via DNA chain termination/mutation).[1] It is generally not the primary ADK inhibitor, as ADK is specific for ribonucleosides.[1]
This guide focuses on the pharmacological properties and protocols for 5-Iodotubercidin (5-IT) as the ADK inhibitor, while explicitly noting where the deoxy-analog differs.[1]
[1]
Executive Summary & Mechanism of Action
5-Iodotubercidin (5-IT) is a pyrrolo[2,3-d]pyrimidine nucleoside analog (7-deazaadenosine class) where the iodine atom at position 5 (corresponding to position 7 of the purine ring) and the 7-deaza modification confer resistance to adenosine deaminase (ADA) and high affinity for adenosine kinase (ADK).[1]
Core Mechanism[1]
-
Target: Adenosine Kinase (ADK) [EC 2.7.1.20].[1]
-
Binding Mode: 5-IT acts as an adenosine mimic . It competitively inhibits the phosphorylation of endogenous adenosine to AMP.[1] By blocking this salvage pathway—which is the primary route of adenosine clearance under physiological conditions—5-IT drastically elevates intracellular and extracellular adenosine levels.[1]
-
Downstream Effect: The accumulation of adenosine activates P1 purinergic receptors (
), leading to potent anticonvulsant, analgesic, and anti-inflammatory effects.[1]
Pharmacological Profile
| Parameter | Value / Characteristic |
| Primary Target | Adenosine Kinase (ADK) |
| Potency (IC₅₀) | 26 nM (Human/Rat ADK) |
| Binding Type | Competitive (vs Adenosine); ATP-mimetic properties cited in some contexts |
| ADA Resistance | High (due to 7-deaza structure) |
| Off-Target Hits | CK1 (0.4 µM), Insulin Receptor TK (3.5 µM), CK2 (10.9 µM), PKC (27.7 µM) |
| Solubility | DMSO (>10 mM); Ethanol (Low); Water (Poor) |
Chemical Structure & Stability[1]
Understanding the structural difference is vital for assay selection.[1]
-
5-Iodotubercidin (The Inhibitor): Contains a Ribose sugar (
and ).[1] Required for ADK recognition.[1][2] -
5-Iodo-2'-deoxytubercidin (The DNA Label): Contains a 2'-Deoxyribose sugar.[1] Recognized by Deoxycytidine Kinase (dCK) and DNA Polymerases, not ADK.[1]
Stability & Storage[3]
-
Powder: Store at -20°C, desicated. Stable for >2 years.[1][3]
-
Stock Solution (DMSO): Stable at -20°C for 3–6 months. Avoid repeated freeze-thaw cycles.[1]
-
Light Sensitivity: Iodinated nucleosides are photosensitive.[1] Protect from light during handling to prevent deiodination.[1]
Pathway Visualization: Purine Salvage & Inhibition
The following diagram illustrates the precise intervention point of 5-Iodotubercidin within the purine salvage pathway and its distinction from the deoxy-analog pathway.
Caption: 5-Iodotubercidin blocks ADK-mediated phosphorylation of Adenosine to AMP, causing Adenosine accumulation and receptor activation.[1] The deoxy-analog (right, gray) operates on DNA pathways.[1]
Experimental Protocols
Protocol A: Preparation of Stock Solutions
Objective: Create a stable, precipitation-free stock for biological assays.
-
Solvent: Use anhydrous DMSO (Dimethyl Sulfoxide).[1] Avoid water or ethanol for high-concentration stocks.[1]
-
Calculation:
-
Mixing: Vortex vigorously for 30 seconds. If particles persist, sonicate in a water bath for 5 minutes at room temperature.
-
Aliquot: Dispense into light-protective (amber) tubes (20–50 µL aliquots) to minimize freeze-thaw cycles.
-
Storage: Store at -20°C.
Protocol B: In Vitro Adenosine Kinase Inhibition Assay (Coupled)
Objective: Determine IC₅₀ of 5-IT against purified recombinant Human ADK.[1] Principle: ADK converts Inosine (surrogate substrate) + ATP → IMP + ADP.[1] IMP is oxidized by IMP Dehydrogenase (IMPDH) to XMP, reducing NAD+ to NADH (measured at 340 nm).[1]
Reagents:
-
Assay Buffer: 50 mM HEPES (pH 7.4), 5 mM MgCl₂, 1 mM DTT.[1]
-
Substrates: 100 µM ATP, 50 µM Inosine.[1]
-
Enzymes: Recombinant hADK (5 nM), IMPDH (excess, 0.1 U/mL).[1]
-
Cofactor: 500 µM NAD+.[1]
Workflow:
-
Plate Prep: Add 5 µL of 5-IT (serial dilutions in 10% DMSO/Buffer) to a 96-well UV-transparent plate.
-
Master Mix: Prepare a mix of Buffer, ATP, NAD+, and IMPDH.[1] Add 40 µL to each well.
-
Enzyme Addition: Add 5 µL of hADK to initiate the pre-incubation (10 min at 25°C).
-
Start Reaction: Add 50 µL of Inosine substrate solution.
-
Detection: Monitor Absorbance at 340 nm (A340) kinetically for 20 minutes at 25°C.
-
Analysis: Calculate slope (rate) for each concentration. Plot % Activity vs. Log[Inhibitor] to derive IC₅₀.[1]
-
Validation Criteria: Z' factor > 0.5; Reference inhibitor (e.g., ABT-702) IC₅₀ check.[1]
-
Protocol C: Cell-Based Adenosine Accumulation Assay
Objective: Validate functional ADK inhibition in live cells (e.g., Astrocytes or HEK293).
-
Seeding: Seed cells (10,000/well) in 96-well plates; incubate 24h.
-
Treatment: Replace media with serum-free media containing 5-IT (0.1 nM – 10 µM) for 30 minutes.
-
Challenge: Add [³H]-Adenosine (or fluorescent adenosine analog) for 10 minutes.
-
Termination: Wash cells 3x with ice-cold PBS containing 10 µM Dipyridamole (blocks ENT transporter efflux).
-
Lysis: Lyse cells with 0.1 M NaOH.
-
Measurement: Measure intracellular radioactivity (Liquid Scintillation).
-
Result: 5-IT should reduce intracellular [³H]-Adenosine accumulation (by blocking the "metabolic trap" of phosphorylation to AMP) and increase extracellular levels.[1]
-
Comparative Data Summary
| Compound | Target | IC₅₀ (nM) | Primary Application |
| 5-Iodotubercidin | Adenosine Kinase | 26 | Seizure/Pain Research, Kinase Profiling |
| ABT-702 | Adenosine Kinase | 1.7 | High-selectivity reference inhibitor |
| 5'-Amino-5'-deoxy-5-IT | Adenosine Kinase | 0.6 | Ultra-potent analog (Research grade) |
| 5-Iodo-2'-deoxyuridine | DNA Polymerase | N/A* | Antiviral, Radiosensitizer |
*Not a potent ADK inhibitor; IC₅₀ > 10 µM or inactive.
References
-
Ugarkar, B. G., et al. (2000).[1][4][5] Adenosine Kinase Inhibitors. 2. Synthesis, Enzyme Inhibition, and Antiseizure Activity of Diaryltubercidin Analogues.[1] Journal of Medicinal Chemistry, 43(15), 2883–2893.[1][4] Link
-
Wiesner, J. B., et al. (1999).[1] Adenosine kinase inhibitors as a novel approach to anticonvulsant therapy.[1] Trends in Pharmacological Sciences, 20(3), 111-118.[1] Link
-
Boison, D. (2013).[1] Adenosine Kinase: Exploitation for Therapeutic Gain. Pharmacological Reviews, 65(3), 906–943.[1] Link
-
Zhang, X., et al. (2013).[1][6] Identification of 5-Iodotubercidin as a Genotoxic Drug with Anti-Cancer Potential.[1][6][7] PLoS ONE, 8(5), e62527.[1][6] Link
-
Parkinson, F. E., et al. (1996).[1][3] Inhibitory effects of iodotubercidin on adenosine kinase activity and nucleoside transport in DDT1 MF-2 smooth muscle cells.[1][8] Journal of Pharmacology and Experimental Therapeutics, 277(3), 1397–1403.[1] Link
Sources
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- 2. bellbrooklabs.com [bellbrooklabs.com]
- 3. 5-Iodotubercidin CAS 24386-93-4 | 407900 [merckmillipore.com]
- 4. scbt.com [scbt.com]
- 5. Adenosine kinase inhibitors. 2. Synthesis, enzyme inhibition, and antiseizure activity of diaryltubercidin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apexbt.com [apexbt.com]
- 7. Identification of 5-Iodotubercidin as a Genotoxic Drug with Anti-Cancer Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of iodotubercidin on adenosine kinase activity and nucleoside transport in DDT1 MF-2 smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
